molecular formula C16H17BrClN5O B2621587 5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide CAS No. 1421532-92-4

5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide

Cat. No.: B2621587
CAS No.: 1421532-92-4
M. Wt: 410.7
InChI Key: IUXOQDTUJGXIOT-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of bromine, chlorine, and nitrogen atoms within its structure, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-bromo-2-chloropyrimidine with 4-methylpiperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride (NaH), palladium catalysts, and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • 5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
  • 5-bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide

Uniqueness

What sets 5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

5-bromo-2-chloro-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN5O/c1-22-4-6-23(7-5-22)15-9-14(19-10-20-15)21-16(24)12-8-11(17)2-3-13(12)18/h2-3,8-10H,4-7H2,1H3,(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXOQDTUJGXIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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